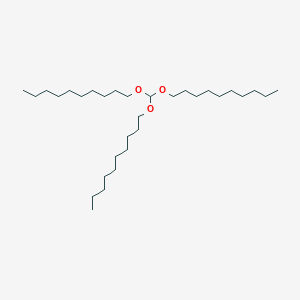

TRIDECYLORTHOFORMATE

Description

Tridecylorthoformate (C13H27O3) is an orthoester derivative characterized by a long-chain tridecyl group attached to an orthoformate core. It is commonly used in organic synthesis as a protecting group for alcohols or as a reagent in acid-catalyzed reactions due to its stability under basic conditions and hydrolytic sensitivity in acidic environments . Its extended alkyl chain imparts unique solubility and reactivity profiles compared to shorter-chain orthoesters.

Properties

CAS No. |

24904-11-8 |

|---|---|

Molecular Formula |

C31H64O3 |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

1-(didecoxymethoxy)decane |

InChI |

InChI=1S/C31H64O3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |

InChI Key |

CNSJQNJSRMMTIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecylorthoformate can be synthesized through the reaction of tridecanol with orthoformic acid or its derivatives. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

Reactants: Tridecanol and orthoformic acid.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.

Product Isolation: The product is isolated through distillation or extraction techniques.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tridecylorthoformate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form tridecanol and formic acid.

Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different orthoformates.

Reduction: this compound can be reduced to tridecanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, acid catalyst (e.g., sulfuric acid), temperature range of 50°C to 70°C.

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 60°C to 80°C.

Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature range of 0°C to 25°C.

Major Products Formed:

Hydrolysis: Tridecanol and formic acid.

Transesterification: Different orthoformates depending on the alcohol used.

Reduction: Tridecanol.

Scientific Research Applications

Tridecylorthoformate has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: this compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.

Industrial Applications: this compound is used as a solvent and intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of tridecylorthoformate involves its ability to act as a nucleophile or electrophile in chemical reactions. The central carbon atom, attached to three alkoxy groups, can undergo nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Trimethyl Orthoformate (C4H10O3)

- Structural Differences : Trimethyl orthoformate features three methyl groups, whereas tridecylorthoformate substitutes these with tridecyl chains.

- Physical Properties: Property Trimethyl Orthoformate this compound Molecular Weight (g/mol) 136.12 246.35 Boiling Point (°C) 102–104 >250 (estimated) Solubility Miscible in polar solvents Lipophilic, soluble in nonpolar solvents

- Reactivity : Trimethyl orthoformate reacts rapidly in acidic conditions due to low steric hindrance, making it suitable for quick alcohol protection. In contrast, this compound’s bulky chain slows hydrolysis, favoring controlled release applications .

Triethyl Orthoformate (C7H16O3)

- Functional Comparison :

- Thermal Stability : Triethyl orthoformate decomposes at ~160°C, while this compound exhibits higher thermal resistance (>200°C), attributed to stronger van der Waals interactions in the alkyl chain .

Comparison with Functionally Similar Compounds

Trioxane (C3H6O3)

- Structural Context : Trioxane is a cyclic trimer of formaldehyde, lacking the orthoester functionality.

- Functional Overlap : Both compounds act as dehydrating agents, but trioxane is primarily used in polymer production (e.g., polyoxymethylene), whereas this compound serves as a specialized reagent in fine chemical synthesis .

Triphenylphosphine (C18H15P)

- Mechanistic Contrast : Triphenylphosphine is a nucleophilic catalyst in Staudinger reactions, while this compound participates in electrophilic processes.

- Industrial Use: Triphenylphosphine is ubiquitous in large-scale pharmaceutical synthesis, but this compound’s niche applications (e.g., lipid nanoparticle stabilization) limit its broad industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.